

ubiquitin activating enzyme UAE inhibitor TAK-243

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Compound Focus: Tak-243

CAS No.: 1450833-55-2

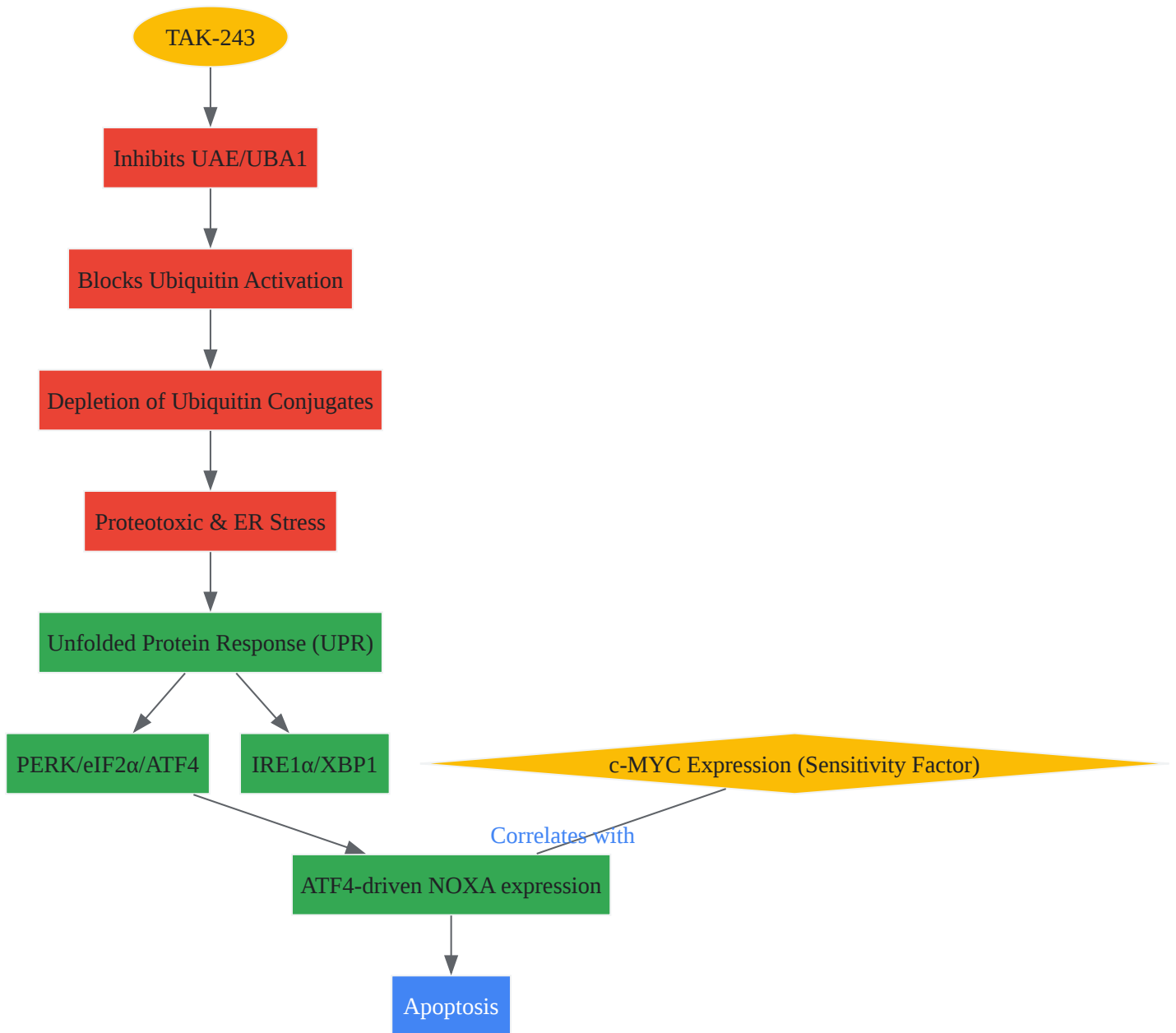
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Mechanism of Action & Signaling Pathways

TAK-243 specifically inhibits UAE (UBA1), the enzyme that initiates the entire ubiquitination cascade. By covalently binding to ubiquitin and blocking its activation, **TAK-243** causes a global reduction in protein ubiquitination. This disruption leads to the accumulation of misfolded proteins, triggering severe endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR).

The diagram below summarizes the key mechanistic pathways and cellular consequences of **TAK-243** inhibition.



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Key mechanistic pathways of **TAK-243**-induced apoptosis.

Quantitative Potency & Selectivity

TAK-243 exhibits high potency against its primary target with a defined selectivity profile, as detailed in the table below.

Parameter	Value	Assay / Context
Primary Potency (vs. UBA1)	$IC_{50} = 1 \pm 0.2 \text{ nM}$	$K_d = >0.75 \text{ nM}$ UBCH10 E2 transthiolation assay E1–UBL-dependent pyrophosphate exchange (PPiX) [1] [2]
Off-Target Potency (Selectivity)		UBA6 (FAT10 E1) $IC_{50} = 7 \pm 3 \text{ nM}$ Biochemical assay [1] [2]
		NAE (NEDD8 E1) $IC_{50} = 28 \pm 11 \text{ nM}$ Biochemical assay [1] [2]
		SAE (SUMO E1) $IC_{50} = 850 \pm 180 \text{ nM}$ Biochemical assay [1] [2]
		UBA7 (ISG15 E1) $IC_{50} = 5,300 \pm 2,100 \text{ nM}$ Biochemical assay [1] [2]
		ATG7 (Autophagy E1) $IC_{50} = >10,000 \text{ nM}$ Biochemical assay [1] [2]

Preclinical Research & Combination Strategies

TAK-243 has shown promising antitumor activity as a monotherapy and in combination with other agents across various cancer types in preclinical studies.

- **Monotherapy Efficacy:** **TAK-243** induces cell death and shows **broad antitumor activity** in models of solid and hematological cancers [3] [2]. It causes **significant tumor inhibition or regression** in triple-negative breast cancer (TNBC) patient-derived xenografts (PDXs) and **markedly reduces metastatic burden** in an intracardiac metastatic model of TNBC [4].
- **Synergistic Combinations:** Research indicates **TAK-243** works synergistically or additively with several drug classes.
 - **With BCL2 Inhibitors:** Highly synergistic with **Venetoclax and Navitoclax** in adrenocortical carcinoma (ACC) models, including patient-derived organoids and xenografts [5] [6].
 - **With Standard Chemotherapies:** Shows synergistic or additive effects with **mitotane, etoposide, and cisplatin** in ACC models [5] [6].
 - **With ER Stress Inducers:** The GRP78 inhibitor **HA15** synergistically sensitizes glioblastoma cells to **TAK-243** by further hyperactivating the PERK/ATF4 and IRE1 α /XBP1 arms of the UPR, leading to enhanced apoptosis [7].

Considerations for Experimental Design

When planning experiments with **TAK-243**, keep these practical factors in mind:

- **Cellular Context Matters:** Sensitivity to **TAK-243** can vary. Evidence suggests that cancer cells with high **c-MYC expression** may be more vulnerable [4].
- **Monitor Downstream Markers:** Key markers to confirm mechanism of action include **reduction in poly-ubiquitin chains, induction of phospho-eIF2 α , ATF4, and CHOP**, and **cleavage of PARP** [7] [2] [4].
- **Account for Efflux Pumps:** **TAK-243** is a substrate for the **MDR1 drug efflux pump**. Its activity may be influenced by MDR1 expression levels [5].
- **In Vivo Administration:** Preclinical in vivo studies often use intravenous administration. For example, antitumor efficacy has been observed in xenograft models at doses of **12.5 to 25 mg/kg** [2].

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